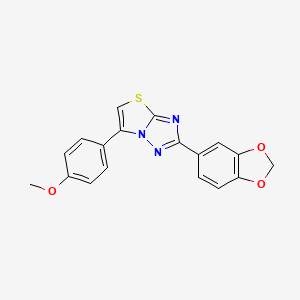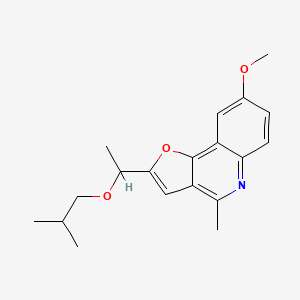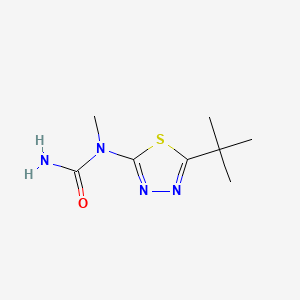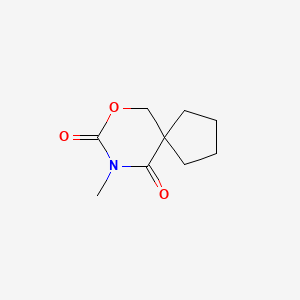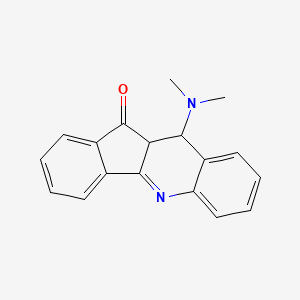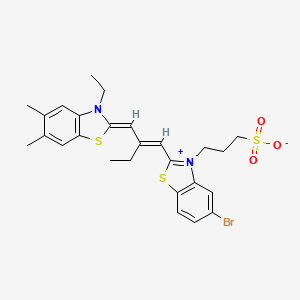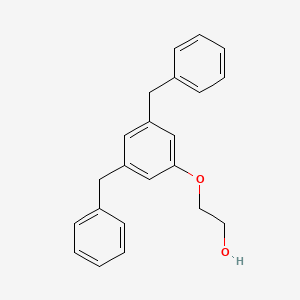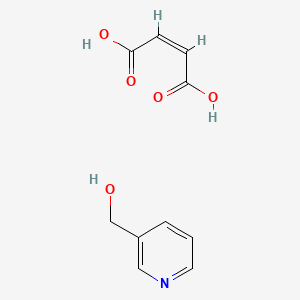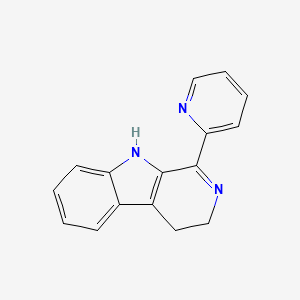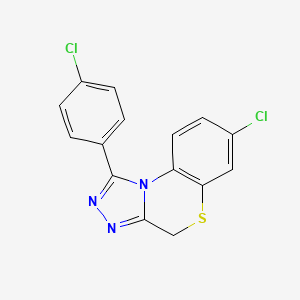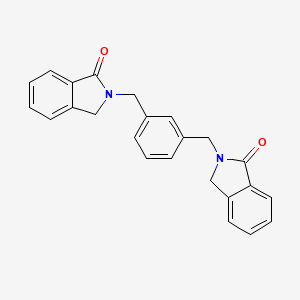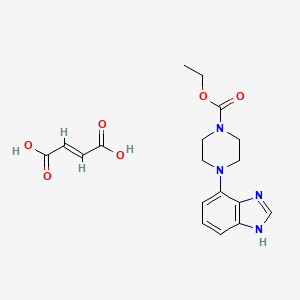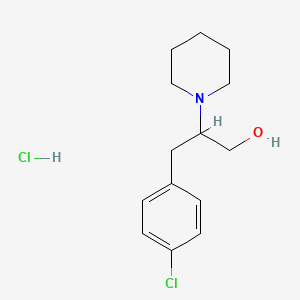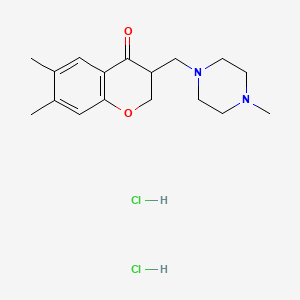
4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride involves several steps. The synthetic routes typically include the reaction of chromanone derivatives with piperazine derivatives under specific conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted chromanone derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies involving enzyme interactions and cellular processesIn industry, it can be used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Chromanone, 6,7-dimethyl-3-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride can be compared with other similar compounds, such as other chromanone derivatives and piperazine derivatives. These compounds may share similar chemical structures and properties but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of chromanone and piperazine moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
96402-30-1 |
|---|---|
Molecular Formula |
C17H26Cl2N2O2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
6,7-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydrochromen-4-one;dihydrochloride |
InChI |
InChI=1S/C17H24N2O2.2ClH/c1-12-8-15-16(9-13(12)2)21-11-14(17(15)20)10-19-6-4-18(3)5-7-19;;/h8-9,14H,4-7,10-11H2,1-3H3;2*1H |
InChI Key |
VRNZQSLXNUWYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCC(C2=O)CN3CCN(CC3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


